

A Comparative Guide to Inter-laboratory Patulin Analytical Methods

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the mycotoxin **patulin**, a common contaminant in apple- and other fruit-based products. The performance of various methods is evaluated based on data from inter-laboratory comparison studies and proficiency tests, offering a comprehensive resource for selecting the most appropriate analytical strategy.

Comparison of Key Performance Parameters

The following tables summarize the performance of commonly employed analytical methods for **patulin** determination. Data is compiled from various inter-laboratory studies and method validation reports.

Table 1: Performance Characteristics of HPLC-UV Methods for Patulin Analysis in Apple Juice



Paramete r	Method Referenc e	Limit of Detection (LOD) (µg/kg)	Limit of Quantific ation (LOQ) (µg/kg)	Mean Recovery (%)	Repeatab ility (RSDr) (%)	Reproduc ibility (RSDR) (%)
Modified AOAC 995.10	Inter- laboratory Study[1]	-	10	83.7	3.2 - 7.1	10.0 - 21.7
HPLC-UV	Method Validation[2]	1.4	4.6	75.1 - 75.3	-	-
HPLC-UV	Method Validation[3]	0.21	0.70	94.6	3.53	-

Table 2: Performance Characteristics of LC-MS/MS Methods for Patulin Analysis

Paramete r	Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantific ation (LOQ) (µg/kg)	Mean Recovery (%)	Repeatab ility (RSDr) (%)	Reproduc ibility (RSDR) (%)
LC-APCI- MS/MS	Apple- derived products[4]	1.14	4.0	95 - 110	3 - 8 (within- matrix)	4 - 9 (between- matrix)
μ- QuEChER S LC- MS/MS	Apple Juice[5]	0.32	1.15	92 - 103	2.7 - 4.6 (intra-day)	4.7 - 6.9 (inter-day)
LC-MS/MS	Apple Juice & Puree	0.4 (juice), 0.6 (puree)	1.2 (juice), 2.1 (puree)	85 (juice), 86 (puree)	13.1 (juice), 2.6 (puree)	-



Experimental Protocols Modified AOAC Official Method 995.10 (HPLC-UV)

This method is a widely recognized standard for **patulin** analysis in apple juice.

Sample Preparation:

- Extraction: 50 mL of apple juice is extracted three times with 50 mL of ethyl acetate in a separatory funnel.
- Cleanup: The combined ethyl acetate extracts are washed with 10 mL of a 1.5% sodium carbonate solution to remove interfering acidic compounds.
- Drying and Concentration: The washed ethyl acetate extract is dried over anhydrous sodium sulfate and then evaporated to near dryness.
- Reconstitution: The residue is dissolved in a known volume of the mobile phase for HPLC analysis.

Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of water and an organic solvent like acetonitrile or tetrahydrofuran, often with a small amount of acid (e.g., acetic acid) to improve peak shape. A typical mobile phase is water:acetonitrile (95:5, v/v).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at 276 nm.
- Quantification: Based on a calibration curve prepared from patulin standards.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method with LC-MS/MS



This method offers a more streamlined and high-throughput approach for **patulin** analysis, particularly suitable for a variety of food matrices.

Sample Preparation:

- Sample Weighing: A representative sample (e.g., 10 g of apple puree) is weighed into a 50 mL centrifuge tube.
- Hydration (for dry samples): For samples with low water content, a specific amount of water is added.
- Extraction and Partitioning:
 - Add 10 mL of acetonitrile.
 - Add a salt mixture, typically containing magnesium sulfate (MgSO₄) for water absorption and sodium chloride (NaCl) or sodium acetate to induce phase separation.
 - The tube is shaken vigorously for 1 minute.
- Centrifugation: The tube is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.
 - The tube is vortexed and then centrifuged.
- Final Extract Preparation: The supernatant is transferred to a new vial, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

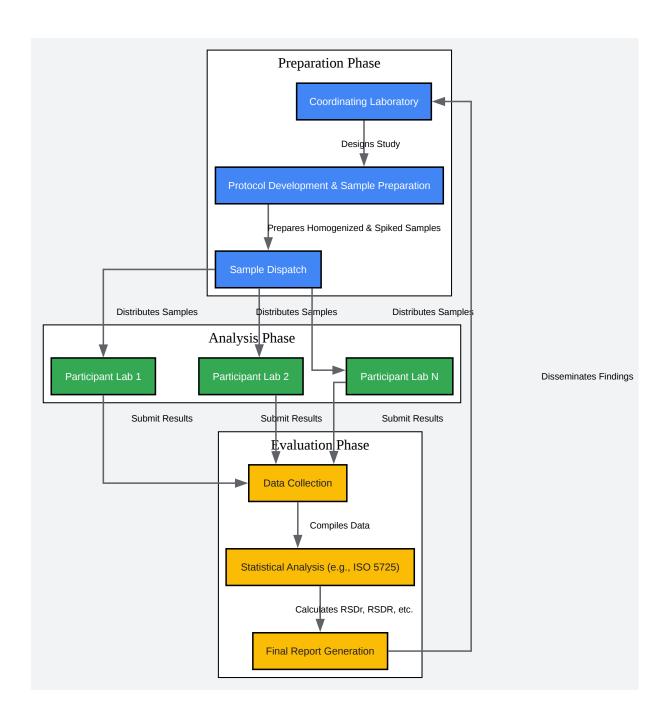
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.



- Column: C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient elution is typically used with mobile phases consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.
- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for patulin.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity
 and sensitivity. Specific precursor-to-product ion transitions for patulin are monitored for
 quantification and confirmation.

Visualized Workflows and Relationships

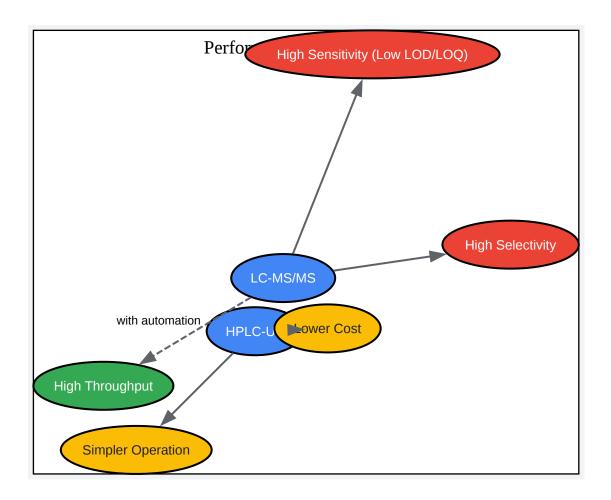




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Caption: Workflow of a typical inter-laboratory comparison study for **patulin** analysis.





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Caption: Relationship between analytical methods and their key characteristics.

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